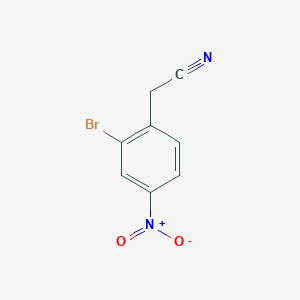

2-(2-Bromo-4-nitrophenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2-(2-Bromo-4-nitrophenyl)acetonitrile" is a chemical that is not directly studied in the provided papers. However, related compounds and reactions in acetonitrile solvent are discussed, which may provide insights into its behavior and properties. For instance, the electrochemical oxidation of related aromatic compounds in acetonitrile is a recurring theme in the papers .

Synthesis Analysis

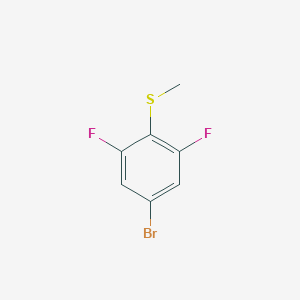

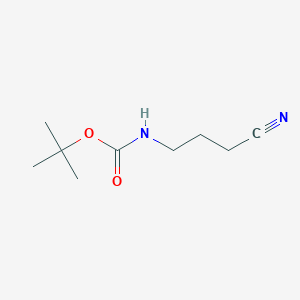

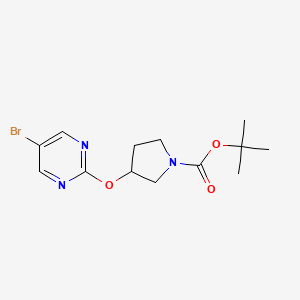

While the synthesis of "2-(2-Bromo-4-nitrophenyl)acetonitrile" is not explicitly described, the papers do discuss reactions involving similar bromo and nitro substituted compounds. For example, nitrodibromoacetonitrile (NDBA) is used as an agent for bromination and for the formation of adducts, suggesting that bromo-nitro compounds can be synthesized through reactions with alkenes, aromatic compounds, amines, and sulphides . This information could potentially be extrapolated to the synthesis of the compound .

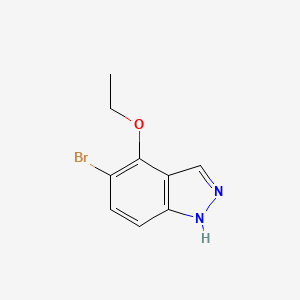

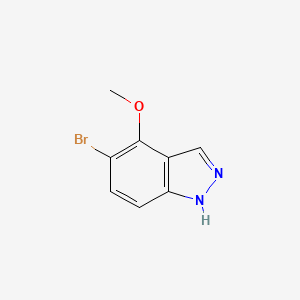

Molecular Structure Analysis

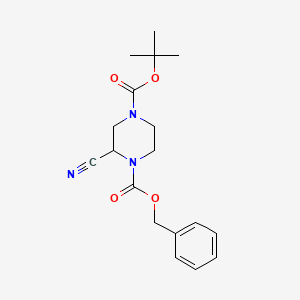

The molecular structure of "2-(2-Bromo-4-nitrophenyl)acetonitrile" would likely exhibit characteristics similar to those of the compounds studied in the papers. For instance, the presence of a nitro group and a bromine atom on an aromatic ring can significantly affect the electronic properties of the molecule, as seen in the study of phenyltetramethylguanidines reacting with bis(4-nitrophenyl)cyanomethane . The substituent effects on rates and isotope effects in these reactions provide insights into how the molecular structure can influence reactivity.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving bromo and nitro aromatic compounds in acetonitrile. The electrochemical oxidation of tris(4-bromophenyl)amine and the mediated oxidation of a protected phenyl selenoglycoside suggest that "2-(2-Bromo-4-nitrophenyl)acetonitrile" could also undergo oxidation reactions in acetonitrile . Additionally, the reactions of NDBA with various substrates to form products derived from bromine or nitrocyanocarbene indicate that "2-(2-Bromo-4-nitrophenyl)acetonitrile" might participate in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(2-Bromo-4-nitrophenyl)acetonitrile" can be inferred from the properties of related compounds discussed in the papers. For example, the electrochemical oxidation of 2-(4-nitrophenylthio)ethyl esters in acetonitrile suggests that the nitro group can influence the oxidation potential and the overall reactivity of the molecule . The solvent acetonitrile itself may also play a role in the solubility and reaction kinetics of such compounds.

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2-bromo-4-nitrophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKNLFRUKRDJJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-4-nitrophenyl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)